molecular formula C12H12N2O B116751 5-(4-Methoxyphenyl)pyridin-2-amine CAS No. 503536-75-2

5-(4-Methoxyphenyl)pyridin-2-amine

Cat. No. B116751
M. Wt: 200.24 g/mol
InChI Key: CSWWIPYFIQSGFG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-2-amine is a compound that contains a pyridin-2-amine group attached to a 4-methoxyphenyl group . It has a molecular weight of 200.24 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of hexa-coordinated Ru(II) complexes were prepared by the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Methoxyphenyl)pyridin-2-amine are not directly available, related compounds have been used in the synthesis of Ru(II) complexes .

Scientific Research Applications

Biogenic Amine Analysis in Food and Biological Matrices

5-(4-Methoxyphenyl)pyridin-2-amine is related to biogenic amines like PhIP, which have been extensively studied for their presence in food and biological matrices due to their implications in health. Quantitative and qualitative analysis of biogenic amines and their metabolites in various matrices including food products and biological samples like plasma, urine, and feces, is crucial to understand their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry has been highlighted as the method of choice for such analyses, offering high sensitivity and selectivity (Teunissen et al., 2010).

Synthesis of Medicinal Compounds

The compound's structural framework is related to pyranopyrimidine scaffolds which are significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been employed in the synthesis of these scaffolds, indicating the versatility and importance of this chemical structure in drug development (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWIPYFIQSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602413
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyridin-2-amine

CAS RN

503536-75-2
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Di Lello, R Pastor, JM Murray, RA Blake… - Journal of medicinal …, 2017 - ACS Publications
USP7 is a deubiquitinase implicated in destabilizing the tumor suppressor p53, and for this reason it has gained increasing attention as a potential oncology target for small molecule …
Number of citations: 62 pubs.acs.org
M Bollenbach, E Salvat, F Daubeuf, P Wagner… - European Journal of …, 2018 - Elsevier
4-phenylpyridin-2-yl-guanidine (5b): a new inhibitor of the overproduction of pro-inflammatory cytokines (TNFα and Il1β) was identified from a high-throughput screening of a chemical …
Number of citations: 10 www.sciencedirect.com
E Jouaiti, V Giuso, D Cianfarani… - Chemistry–An Asian …, 2022 - Wiley Online Library
Ten novel small‐molecule fluorophores containing two electron‐accepting imidazo[1,2‐a]pyridine (ImPy) units are presented. Each ImPy core is functionalized at its C6 position with …
Number of citations: 5 onlinelibrary.wiley.com
S Wu, Z Xiao, J Wei, L Zhang, Y Cao, Z Chen… - …, 2023 - Wiley Online Library
Adenosine 5′‐monophosphate activated protein kinase (AMPK) has emerged as a promising target for the discovery of drugs to treat diabetic nephropathy (DN). Herein, a series of …
Q Zhou, TA Reekie, RH Abbassi… - Australian Journal of …, 2018 - CSIRO Publishing
DYRK1A is a novel target for epidermal growth factor receptor (EGFR)-dependent glioblastoma and it represents a promising strategy for cancer therapy. DYRK1A inhibition has been …
Number of citations: 4 www.publish.csiro.au

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